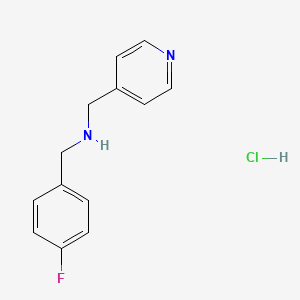![molecular formula C9H17N3 B2706348 N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine CAS No. 72357-64-3](/img/structure/B2706348.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine: is an organic compound characterized by the presence of a cyclohexene ring attached to an ethyl group, which is further connected to a methanetriamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures the consistent production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials .
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly in the development of new drugs and treatments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclohex-1-enyl-ethyl)-diphenyl-amine: This compound shares a similar cyclohexene-ethyl structure but differs in its functional groups.
N-(2-Cyclohex-1-enyl-ethyl)-succinamic acid: Another related compound with a succinamic acid group.
Uniqueness: N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine is unique due to its methanetriamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOVQHNMFOXPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)
![N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2706269.png)




![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)


![methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2706281.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)
![4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2706285.png)


